3-Hydroxypropylboronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

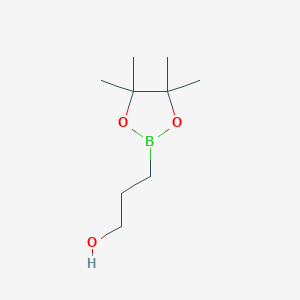

3-Hydroxypropylboronic acid pinacol ester is a chemical compound with the CAS Number: 2246818-09-5 and a molecular weight of 186.06 . Its IUPAC name is 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-ol .

Synthesis Analysis

Pinacol boronic esters, such as 3-Hydroxypropylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been achieved using a radical approach . This approach was paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of 3-Hydroxypropylboronic acid pinacol ester is represented by the linear formula: C9H19BO3 . The InChI code for this compound is 1S/C9H19BO3/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h11H,5-7H2,1-4H3 .Chemical Reactions Analysis

Pinacol boronic esters, including 3-Hydroxypropylboronic acid pinacol ester, are known for their versatility in organic synthesis . They can undergo a variety of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxypropylboronic acid pinacol ester include a molecular weight of 186.06 . It is typically stored in a freezer to maintain its stability .科学的研究の応用

Organic Synthesis and Catalysis

3-Hydroxypropylboronic acid pinacol ester serves as a valuable building block in organic synthesis. Its boron-containing structure allows it to participate in diverse reactions, including Suzuki–Miyaura coupling and protodeboronation. Researchers use it to create complex molecules and functionalize alkyl boronic esters .

Drug Delivery Systems

The modification of hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP) leads to ROS-responsive drug delivery systems. For instance, curcumin-loaded nanoparticles (HA@CUR NPs) utilize this compound. These nanoparticles can selectively release their cargo in response to reactive oxygen species (ROS), making them promising for treating chronic inflammation and diseases like periodontitis .

Sulfinamide Derivatives

Phenylboronic acid pinacol ester reacts with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate to prepare sulfinamide derivatives. These compounds find applications in various chemical processes and synthetic pathways .

Coordination Chemistry

The boron atom in 3-Hydroxypropylboronic acid pinacol ester can form coordination complexes with various ligands. Researchers investigate these complexes for their optical, magnetic, and catalytic properties.

作用機序

The mechanism of action of 3-Hydroxypropylboronic acid pinacol ester in chemical reactions often involves the boron moiety, which can be converted into a broad range of functional groups . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported using a radical approach .

将来の方向性

The future directions of research involving 3-Hydroxypropylboronic acid pinacol ester could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the exploration of new transformations and applications of pinacol boronic esters in organic synthesis could be a promising area of future research .

特性

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BO3/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h11H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYZZFFCKGWZDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxypropylboronic acid pinacol ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(2-amino-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2705734.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2705744.png)

![2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B2705746.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2705748.png)

![N-(3,4-dimethoxyphenethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2705750.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2705752.png)